molecular formula C12H12O4 B2978472 3-(4-Ethoxybenzoyl)acrylic acid CAS No. 29582-31-8

3-(4-Ethoxybenzoyl)acrylic acid

Cat. No.: B2978472
CAS No.: 29582-31-8
M. Wt: 220.224
InChI Key: WKIKNOMECIZQHQ-BQYQJAHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxybenzoyl)acrylic acid typically involves the reaction of 4-ethoxybenzoyl chloride with malonic acid in the presence of a base such as pyridine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxybenzoyl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Ethoxybenzoyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxybenzoyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxybenzoic acid
  • 4-Ethoxybenzyl alcohol
  • 4-Ethoxybenzaldehyde

Comparison

3-(4-Ethoxybenzoyl)acrylic acid is unique due to its acrylic acid moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds like 4-Ethoxybenzoic acid or 4-Ethoxybenzyl alcohol. The presence of the acrylic acid group allows for additional reactions, such as polymerization, which are not possible with the simpler analogs .

Properties

IUPAC Name

(E)-4-(4-ethoxyphenyl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-8H,2H2,1H3,(H,14,15)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIKNOMECIZQHQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347743
Record name (E)-4-(4-ethoxyphenyl)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29582-31-8
Record name (E)-4-(4-ethoxyphenyl)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 29582-31-8
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